2-Isopropylphenyl isothiocyanate
Overview
Description
2-Isopropylphenyl isothiocyanate is an organic compound with the molecular formula C10H11NS. It is a member of the isothiocyanate family, which are compounds containing the functional group -N=C=S. These compounds are known for their diverse biological activities and are often derived from glucosinolates found in cruciferous vegetables.
Mechanism of Action
Target of Action
The primary targets of 2-Isopropylphenyl isothiocyanate are yet to be fully identified. Isothiocyanates, the class of compounds to which this compound belongs, are known to interact with a variety of intracellular targets .
Mode of Action
This compound interacts with its targets through a process known as the replacement reaction . This reaction involves the replacement of an amino group in the target molecule with the isothiocyanate group from this compound .
Biochemical Pathways
This compound affects various biochemical pathways. Isothiocyanates are known to interact with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway .
Result of Action
Isothiocyanates are known to have various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Biochemical Analysis
Biochemical Properties
Isothiocyanates (ITCs), the major pharmacological active constituents of cruciferous vegetables, are known to govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
Itcs have been shown to modulate a large number of cancer-related targets or pathways .
Molecular Mechanism
Itcs have been shown to modulate a large number of cancer-related targets or pathways .
Dosage Effects in Animal Models
A study has shown that dietary phenethyl isothiocyanate (PEITC) displayed anti-cancer effects, particularly when given before the tumor initiation, suggesting a chemopreventive effect in gastric cancer .
Metabolic Pathways
Itcs are metabolized by mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropylphenyl isothiocyanate can be synthesized through several methods:
From Amines and Thiophosgene: This traditional method involves reacting the corresponding amine with thiophosgene.
From Amines and Carbon Disulfide: This method uses carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate.
From Phenyl Isothiocyanate and Amines: A more recent method involves the replacement reaction of phenyl isothiocyanate with the corresponding amine in the presence of a solvent like dimethylbenzene.
Industrial Production Methods
Industrial production of this compound typically involves the safer and more efficient methods mentioned above, particularly the use of carbon disulfide and phenyl isothiocyanate due to their lower toxicity and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Isopropylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can add to double bonds in alkenes under certain conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, isothiocyanates can be involved in redox processes depending on the reaction environment.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dimethylbenzene and other non-polar solvents are often used to facilitate these reactions.
Major Products
Thioureas: Formed from the reaction with amines.
Isothiocyanate Derivatives: Various derivatives can be synthesized depending on the nucleophile used.
Scientific Research Applications
2-Isopropylphenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other isothiocyanate derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties
Medicine: Investigated for its role in chemoprevention and as a potential therapeutic agent.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Comparison
2-Isopropylphenyl isothiocyanate is unique due to its isopropyl group, which can influence its reactivity and biological activity compared to other isothiocyanates. For example, allyl isothiocyanate is known for its pungent odor and is found in mustard oil, while benzyl isothiocyanate has been extensively studied for its anticancer properties .
Properties
IUPAC Name |
1-isothiocyanato-2-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-8(2)9-5-3-4-6-10(9)11-7-12/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOOMDSEMQHMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189747 | |
Record name | 2-Isopropylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36176-31-5 | |
Record name | 2-Isopropylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036176315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isopropylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isothiocyanato-2-(propan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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